3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile
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Overview
Description
3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, can vary depending on the specific protocol used.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted amine derivative, while reduction of the nitrile group could produce an amine.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various chemical compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs, particularly those targeting neurological or psychiatric conditions due to the presence of the piperazine ring, which is a common motif in many pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can influence signaling pathways and result in therapeutic effects.
Comparison with Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine
- 4-(4-Methylpiperazin-1-yl)benzonitrile
- 3-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde
Comparison: Compared to these similar compounds, 3-Chloro-4-(4-methylpiperazin-1-yl)benzonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, the nitrile group can serve as a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-4-6-16(7-5-15)12-3-2-10(9-14)8-11(12)13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICSKXDPLEBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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